Trifluorosilyl radical

Description

Significance of Silicon-Centered Radicals in Organosilicon Chemistry and Materials Science

Silicon-centered radicals are pivotal reactive species that have found extensive applications in organic and polymer chemistry, and more recently, in the rapidly advancing field of materials science. thieme-connect.de Their utility stems from their unique reactivity, which allows for the formation of new silicon-carbon and silicon-heteroatom bonds, enabling the synthesis of a diverse array of organosilicon compounds. researchgate.netwikipedia.org These compounds are integral to the development of new materials with tailored properties, finding use in everything from semiconductors and solar cells to specialized polymers and surface modifications. ontosight.aidlr.de The ability of silyl (B83357) radicals to participate in radical chain reactions makes them valuable intermediates in processes such as hydrosilylation and the functionalization of silicon surfaces. thieme-connect.deresearchgate.net

Overview of the Trifluorosilyl Radical (SiF₃•) as a Reactive Intermediate

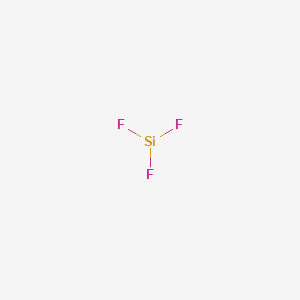

The this compound, denoted as SiF₃•, is a highly reactive intermediate characterized by a silicon atom bonded to three fluorine atoms and possessing an unpaired electron. ontosight.ai This electronic configuration renders it exceptionally reactive and gives rise to its unique chemical properties. ontosight.ai The high electronegativity of the fluorine atoms significantly influences the radical's reactivity, making it susceptible to various chemical transformations. ontosight.ai SiF₃• is known to participate in addition reactions with unsaturated compounds, hydrogen abstraction, and radical substitution reactions. ontosight.ai Its transient nature necessitates specialized techniques for its generation and study, often involving gas-phase reactions or isolation in cryogenic matrices. bham.ac.ukrsc.orgconicet.gov.ar

Structure

2D Structure

Properties

CAS No. |

14835-14-4 |

|---|---|

Molecular Formula |

F3Si |

Molecular Weight |

85.08 g/mol |

InChI |

InChI=1S/F3Si/c1-4(2)3 |

InChI Key |

ATVLVRVBCRICNU-UHFFFAOYSA-N |

SMILES |

F[Si](F)F |

Canonical SMILES |

F[Si](F)F |

Other CAS No. |

14835-14-4 |

Origin of Product |

United States |

Structure and Bonding of the Trifluorosilyl Radical

Computational studies have been instrumental in elucidating the structure of the trifluorosilyl radical. Theoretical calculations indicate that SiF₃• possesses a pyramidal geometry, belonging to the C₃ᵥ symmetry point group. bham.ac.uknih.gov The presence of electronegative fluorine atoms attached to the silicon center leads to a more pyramidal structure compared to other silyl (B83357) radicals. thieme-connect.de This increased pyramidalization correlates with a greater 3s character in the singly occupied molecular orbital (SOMO). thieme-connect.de

Table 1: Calculated Structural Parameters of this compound

| Parameter | Value | Reference |

| Si-F Bond Length | 1.600 Å | rsc.org |

| F-Si-F Bond Angle | 108.0° | rsc.org |

Spectroscopic Characterization and Structural Elucidation of the Trifluorosilyl Radical

Electron Spin Resonance (ESR) Spectroscopy Studies of SiF₃ Radicals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as the SiF₃ radical. libretexts.orgwikipedia.org

Hyperfine Coupling Analysis in SiF₃ Radicals

ESR spectra of the SiF₃ radical reveal important information about its electronic and geometric structure through the analysis of hyperfine coupling. This interaction between the unpaired electron and magnetic nuclei within the radical leads to the splitting of ESR lines. nih.govscribd.com

Studies on γ-irradiated single crystals of silicon tetrafluoride (SiF₄) have allowed for the determination of hyperfine tensors for both the fluorine atoms and the ²⁹Si isotope. tandfonline.comtandfonline.com The observation that the three fluorine atoms are equivalent confirms the radical's C₃ᵥ symmetry, indicating a pyramidal structure. tandfonline.comtandfonline.com The large isotropic hyperfine splitting associated with ²⁹Si suggests a significant s-character in the orbital containing the unpaired electron, further supporting the non-planar geometry. tandfonline.com

The analysis of hyperfine coupling constants provides a detailed picture of the spin density distribution within the radical. nih.gov For the SiF₃ radical, the significant hyperfine interaction with the ²⁹Si nucleus indicates that a substantial portion of the unpaired electron density resides on the silicon atom. tandfonline.com

| Nucleus | Isotropic Hyperfine Coupling (G) | Anisotropic Hyperfine Coupling (G) |

| ²⁹Si | 240 (in SF₆ matrix) | Data not available in provided sources |

| ¹⁹F | 137 (in SF₆ matrix) | Data not available in provided sources |

| This table presents illustrative hyperfine coupling constants for the SiF₃ radical as observed in an SF₆ matrix. Actual values can vary depending on the matrix environment. |

Investigation of SiF₃ Radical Interactions in Different Matrices

The environment in which the SiF₃ radical is generated and studied can influence its ESR parameters. Matrix isolation techniques, where the radical is trapped in an inert solid at low temperatures, are commonly employed to stabilize it for spectroscopic analysis. dntb.gov.uamdpi.com Different matrices, such as argon (Ar), krypton (Kr), xenon (Xe), and sulfur hexafluoride (SF₆), have been used. researchgate.net

The choice of matrix can affect the observed hyperfine coupling constants due to radical-matrix interactions. researchgate.net For instance, a noticeable difference in the isotropic coupling of ²⁹Si has been observed between Kr and Xe matrices, indicating a strong interaction between the SiF₃ radical and the matrix atoms. researchgate.net Furthermore, studies in a single crystal of SiF₄ revealed superhyperfine structure arising from interactions with neighboring fluorine atoms, providing insights into the orientation of the radicals within the crystal lattice. tandfonline.comtandfonline.com Exposure of SiF₄ to γ-rays at 77 K in a solid matrix can lead to the formation of SiF₃ radicals interacting weakly with a neighboring SiF₄ molecule. researchgate.net

Spin-Trapping Techniques for SiF₃ Radical Detection

Due to the often short-lived nature of free radicals, direct detection by ESR can be challenging. wikipedia.org Spin-trapping is a technique used to convert highly reactive radicals into more stable radical adducts that are more readily detectable by ESR. wikipedia.orgjeol.com This involves reacting the transient radical with a "spin trap" molecule, typically a nitrone or a nitroso compound, to form a persistent nitroxide radical. wikipedia.orgresearchgate.net

The resulting spin adduct has a characteristic ESR spectrum from which the hyperfine coupling constants of the trapped radical can be determined, allowing for its identification. wikipedia.org While specific applications of spin-trapping for the SiF₃ radical are not detailed in the provided search results, the technique has been successfully used to identify radicals derived from organosilicon compounds in the gas phase. researchgate.net Commonly used spin traps include 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). wikipedia.orgjeol.com The immuno-spin trapping technique, which uses antibodies to detect stable nitrone adducts formed from the decay of the initial spin adducts, offers a highly sensitive method for detecting protein- and DNA-centered radicals. nih.govnih.gov

Microwave Spectroscopy Investigations of SiF₃ Radical Molecular Structure

Microwave spectroscopy provides highly precise measurements of rotational constants, which are directly related to the molecule's geometry. nii.ac.jp For the SiF₃ radical, which possesses a non-zero dipole moment due to its pyramidal C₃ᵥ symmetry, microwave spectroscopy is a valuable tool for structural determination. bham.ac.ukuga.edu

The observed transitions in the microwave spectrum of SiF₃ have been identified as a-type, with ΔKₐ = 0. bham.ac.uk This has allowed for the determination of the rotational constant B, which was found to be 0.2505 cm⁻¹. bham.ac.uk From these spectroscopic measurements, crucial structural parameters can be derived.

| Parameter | Value |

| Rotational Constant (B) | 0.2505 cm⁻¹ |

| Si-F Bond Length (r) | ~1.59 Å (estimated) |

| F-Si-F Bond Angle (θ) | ~101° (estimated) |

| These values are based on microwave spectroscopy data and provide insight into the pyramidal geometry of the SiF₃ radical. |

Infrared Spectroscopy and Vibrational Analysis of the SiF₃ Radical

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule, offering a "fingerprint" that is characteristic of its structure and bonding. wikipedia.orggelest.com The SiF₃ radical, with its C₃ᵥ symmetry, has four fundamental vibrational modes, all of which are expected to be active in the infrared spectrum.

Matrix isolation studies have been crucial for observing the vibrational spectrum of the SiF₃ radical. rsc.org The infrared multiphoton dissociation (IRMPD) of SiF₄ has been used to generate SiF₃ radicals for study. conicet.gov.arresearchgate.net The initial step in the IRMPD of SiF₄ is the decomposition into SiF₃ and a fluorine atom. researchgate.net

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν₁ (A₁) | ~832 | Symmetric Si-F stretch |

| ν₂ (A₁) | ~495 | Symmetric Si-F bend (umbrella mode) |

| ν₃ (E) | ~958 | Asymmetric Si-F stretch |

| ν₄ (E) | ~347 | Asymmetric Si-F bend |

| This table summarizes the fundamental vibrational frequencies of the SiF₃ radical as determined from infrared spectroscopy. |

Electronic Spectroscopy of the SiF₃ Radical and Excited State Dynamics

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule. birmingham.ac.uk The electronic spectrum of the SiF₃ radical is not as well-characterized as its other spectroscopic properties. bham.ac.uk

Emission from what is believed to be the SiF₃ radical has been observed in the UV/visible region. bham.ac.uk For example, a broad, unstructured emission band has been detected when SiF₄ is excited by vacuum-UV radiation. bham.ac.uk Ab initio calculations suggest that an observed emission in the visible region (λ > 380 nm) with a lifetime of 3.9 ns, resulting from the photoexcitation of SiF₄, is due to the òA₁ → X̃²A₁ transition in the SiF₃ radical. birmingham.ac.uk However, this experimentally observed lifetime is considered too short for a purely radiative process, suggesting that it is dominated by rapid internal conversion from the excited òA₁ state to high vibrational levels of the ground state. birmingham.ac.uk The study of excited-state dynamics of radical ions is a growing field, with techniques like femtosecond transient absorption and fluorescence up-conversion being employed to investigate these short-lived states. unige.chnih.govmdpi.com

Analysis of UV/Visible Emission Spectra Attributed to SiF3 Radicals

The trifluorosilyl (SiF₃) radical has been identified as the emitter in several studies involving the photodissociation of silicon tetrafluoride (SiF₄) and related compounds. The emission spectra attributed to the SiF₃ radical are characterized by their broad and unstructured nature.

When SiF₄ is subjected to photodissociative excitation at specific vacuum-UV wavelengths (92.3 nm, 95.5 nm, and 99.1 nm), distinct emission bands are observed. aip.org These include a prominent, broad visible band spanning approximately 350 nm to 800 nm, a UV band in the 290–340 nm range, and a weaker band from 240–280 nm. aip.org The visible emission strongly resembles the chemiluminescence seen during the etching of silicon with fluorine atoms or xenon difluoride (XeF₂). aip.org

Further investigations, using tunable vacuum-UV radiation from a synchrotron source to excite SiF₄, confirmed the production of an emitter in the visible region (λ > 380 nm). bham.ac.ukbirmingham.ac.uk This emission was specifically observed for excitation energies between 12.4 eV and 13.6 eV, peaking at 13.0 eV. bham.ac.ukresearchgate.netresearchgate.net Thermochemical analysis provides strong evidence for assigning the SiF₃ radical as the carrier of this visible emission. bham.ac.uk The formation of other potential fragments like SiF₂ and SiF is calculated to require significantly higher energies, making them unlikely emitters under these conditions. bham.ac.uk Ab initio calculations support the assignment of this emission to the à ²A₁ → X̃ ²A₁ transition in the SiF₃ radical. birmingham.ac.ukdtic.mil

Theoretical Considerations of Radiative Lifetimes and Internal Conversion Pathways in SiF3 Radicals

While spectroscopic observations have successfully identified the SiF₃ radical, the dynamics of its excited states present a more complex picture. Using the single-bunch mode of a synchrotron source, the lifetime of the visible emission from the excited SiF₃ radical (produced from SiF₄ photoexcitation at 13.0 eV) was measured to be approximately 3.9 ± 0.7 ns. bham.ac.ukdtic.mil

However, theoretical calculations of the radiative lifetime for the à ²A₁ state of SiF₃ yield values that are significantly longer than the experimentally observed lifetime. bham.ac.ukbirmingham.ac.ukdtic.mil This discrepancy strongly suggests that the depopulation of the excited à ²A₁ state is not governed solely by radiative decay (fluorescence). bham.ac.ukbirmingham.ac.uk Instead, a faster, non-radiative process must be dominant. bham.ac.uk

The most probable non-radiative pathway is internal conversion, where the electronically excited SiF₃ (Ã ²A₁) radical rapidly transitions into high vibrational levels of its electronic ground state (X̃ ²A₁). birmingham.ac.ukdtic.milbris.ac.uk This process occurs on a much faster timescale than fluorescence, thereby dictating the observed short lifetime of the emission. birmingham.ac.uk This situation is analogous to observations in other related molecules where measured lifetimes are dominated by competing non-radiative processes like intersystem crossing or internal conversion. bham.ac.uk

Mass Spectrometric Techniques for SiF3 Radical Identification and Ionization Studies

Mass spectrometry is a critical tool for the study of reactive species like the trifluorosilyl radical, providing insights into its ionization properties and fragmentation behavior. Due to the challenges in handling highly reactive free radicals, specialized techniques are required to generate and analyze them in the gas phase. aip.org

Electron-Impact Ionization Cross Sections of the SiF3 Radical

The absolute cross sections for the electron-impact ionization of the SiF₃ free radical have been measured for electron energies ranging from the ionization threshold up to 200 eV. aip.orgaip.org In these experiments, a beam of SiF₃ radicals is typically prepared through methods like near-resonant charge transfer of SiF₃⁺ ions. aip.orgaip.orgdntb.gov.ua

The studies present the cross-sections for the formation of the parent ion (SiF₃⁺) as well as various fragment ions. aip.orgaip.org For the formation of the parent ion, SiF₃⁺, the absolute cross-section at an electron energy of 70 eV was determined to be 0.67 ± 0.09 Ų. aip.orgaip.orgdntb.gov.uaresearchgate.net These cross-section data are fundamental for modeling the gas-phase chemistry of silicon-fluorine systems, which is crucial in processes like plasma etching of silicon circuits. aip.org

Analysis of Parent and Fragment Ion Formation from SiF3 Radicals

Upon electron-impact ionization, the SiF₃ radical undergoes fragmentation to produce smaller charged species. aip.org The primary ions observed in the mass spectrum are the parent ion SiF₃⁺ and the fragment ions SiF₂⁺, SiF⁺, and Si⁺. aip.orgaip.org

Analysis of the relative ion intensities shows that at an electron energy of 70 eV, the formation of the SiF₂⁺ fragment is the most dominant process. aip.orgaip.orgdntb.gov.ua The cross-section for the formation of SiF₂⁺ is 2.51 ± 0.02 times larger than that for the parent SiF₃⁺ ion. aip.orgaip.orgdntb.gov.uaresearchgate.net The SiF⁺ fragment is also significant, with a cross-section 1.47 ± 0.08 times larger than that of the parent ion. aip.orgaip.orgdntb.gov.uaresearchgate.net Threshold measurements for the appearance of these fragment ions indicate that ion-pair dissociation processes play a significant role in their formation. aip.orgaip.orgresearchgate.net

Below is a table summarizing the electron-impact ionization cross-section data for the SiF₃ radical at 70 eV.

| Ion Product | Relative Cross-Section (to SiF₃⁺) | Absolute Cross-Section (Ų) |

| SiF₃⁺ | 1.00 | 0.67 ± 0.09 |

| SiF₂⁺ | 2.51 ± 0.02 | 1.68 ± 0.23 |

| SiF⁺ | 1.47 ± 0.08 | 0.98 ± 0.14 |

| Si⁺ | - | - |

| Data sourced from Hayes et al. (1988) aip.orgaip.orgdntb.gov.uaresearchgate.net |

Neutralization-Reionization Mass Spectrometry in SiF3 Radical Research

Neutralization-Reionization Mass Spectrometry (NRMS) is a powerful tandem mass spectrometry technique uniquely suited for studying highly reactive and unstable neutral species that are difficult or impossible to study in the condensed phase. researchgate.netidexlab.comuibk.ac.at The method involves neutralizing a mass-selected ion beam to form fast-moving neutral molecules. researchgate.net These neutrals can then be reionized for subsequent mass analysis. researchgate.net

This technique is particularly valuable for generating and characterizing the structure and stability of elusive molecules, radicals, and reaction intermediates. idexlab.comuibk.ac.at While specific NRMS studies focusing solely on the SiF₃ radical are not detailed in the provided context, the technique's applicability is clear. For instance, NRMS has been used to demonstrate that related species like SiH₃O can be generated from their corresponding cations and are stable on the microsecond timescale of the experiment. aip.org The intermediacy of radicals such as SiF₃O, which may be formed in plasma environments, has also been postulated, highlighting the type of reactive species that NRMS is designed to investigate. aip.org

Gas-Phase Reactions of the SiF₃ Radical

The behavior of the this compound in the gas phase is critical to understanding processes like chemical vapor deposition (CVD) and plasma etching. liverpool.ac.ukmcgill.ca Its reactions are often studied through techniques such as infrared multiphoton dissociation (IRMPD) of precursor molecules like silicon tetrafluoride (SiF₄) or hexafluorodisilane (B80809) (Si₂F₆). liverpool.ac.ukcantera.org

The this compound readily abstracts hydrogen atoms from various molecules. A key example is its reaction with molecular hydrogen (H₂), which serves as an efficient scavenger for SiF₃ radicals, inhibiting their recombination reactions. cantera.org This process yields trifluorosilane (B87118) (SiF₃H), a stable product. liverpool.ac.uk

Reaction: •SiF₃ + H₂ → SiF₃H + •H liverpool.ac.ukcantera.org

Studies involving the IRMPD of SiF₄ in the presence of hydrogen have been used to determine the kinetics of this reaction. liverpool.ac.ukcantera.org The rate constant for this abstraction has been determined through kinetic modeling of the experimental data. Similarly, SiF₃ radicals can abstract hydrogen from methane (B114726) (CH₄), leading to the formation of SiF₃H. conicet.gov.ar The electronegative fluorine atoms on the silicon center influence the reactivity of the radical in these abstraction processes. libretexts.org The general principle of hydrogen abstraction by radicals is a fundamental process in chemistry, often characterized by a transition state where the hydrogen atom is transferred from the donor molecule to the radical. libretexts.orgnih.govmanchester.ac.uk

Silyl (B83357) radicals, including •SiF₃, are known to participate in halogen abstraction reactions. researchgate.net This reactivity is a key step in various radical chain mechanisms, such as the functionalization of alkanes. libretexts.org In these reactions, the silyl radical abstracts a halogen atom (e.g., Cl, Br, I) from an organic halide, generating an alkyl radical and a trifluorosilyl halide.

General Reaction: •SiF₃ + R-X → SiF₃X + •R (where X = Cl, Br, I)

The thermodynamic driving force for these reactions is often favorable, stemming from the formation of a strong silicon-halogen bond. researchgate.net For instance, the reaction of SiF₃ radicals with methyl chloride (CH₃Cl) has been studied in the context of IRMPD of SiF₄, where CH₃Cl acts as a buffer gas and potential reactant. conicet.gov.ar The efficiency of this abstraction depends on the strength of the carbon-halogen bond in the organic halide, with weaker bonds leading to faster abstraction rates. thieme-connect.de This principle is analogous to halogen-atom transfer reactions mediated by other radical species, which are central to many modern synthetic methodologies. soton.ac.uk

In the absence of scavenger molecules, SiF₃ radicals can undergo self-recombination or react with other radical species present in the system. cantera.org A primary pathway is the recombination with a fluorine atom (F) to regenerate the stable SiF₄ molecule. liverpool.ac.ukcantera.org This reaction is highly efficient and can be a dominant process following the dissociation of SiF₄. cantera.org

Reaction: •SiF₃ + •F → SiF₄ liverpool.ac.ukcantera.org

Another significant reaction is the self-recombination of two trifluorosilyl radicals to form hexafluorodisilane (Si₂F₆).

Reaction: •SiF₃ + •SiF₃ → Si₂F₆

Disproportionation reactions, where an atom is transferred between two radicals, are also possible. For example, a bimolecular reaction between two difluorosilylene (SiF₂) species can produce a this compound and a monofluorosilylidyne radical (SiF).

Reaction: SiF₂ + SiF₂ → •SiF + •SiF₃

The rates of SiF₃ radical reactions have been quantified in several studies, providing crucial data for modeling complex chemical systems. Kinetic parameters are typically determined by generating the radicals via methods like photolysis or pyrolysis and monitoring the concentrations of reactants and products over time. liverpool.ac.ukconicet.gov.ar The data is then fitted to a kinetic model to extract rate constants.

For example, the IRMPD of SiF₄ in the presence of H₂ has been used to determine the rate constants for both hydrogen abstraction and the recombination of SiF₃ with F atoms. liverpool.ac.ukcantera.org The rate constant for the reaction of SiF₃ with methane has also been determined. conicet.gov.ar These studies often involve solving a set of coupled differential equations that describe the proposed kinetic scheme. liverpool.ac.uk

Below is a table summarizing key kinetic data for gas-phase reactions of the this compound.

| Reaction | Rate Constant (k) | Temperature (K) | Method | Reference |

| •SiF₃ + H₂ → SiF₃H + •H | 1.3 x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Room Temp. | IRMPD | cantera.org |

| •SiF₃ + F → SiF₄ | 1.3 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Room Temp. | IRMPD | cantera.org |

| •SiF₃ + CH₄ → SiF₃H + •CH₃ | 1.2 x 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Room Temp. | IRMPD | conicet.gov.ar |

This table is interactive. Click on the headers to sort the data.

Trifluorosilyl radicals are key intermediates in the thermal decomposition of various organosilicon compounds. The pyrolysis of fluorinated silanes often proceeds through complex radical-chain mechanisms where the cleavage of C-C, C-Si, or Si-F bonds generates radical species, including •SiF₃.

For instance, the thermal decomposition of hexafluorodisilane (Si₂F₆) is thought to involve SiF₃ radicals. One proposed pathway is the unimolecular decomposition into SiF₂ and SiF₄. However, another study suggests a pathway involving the reaction of Si₂F₆ with fluorine atoms to produce SiF₃ and SiF₄.

Reaction: Si₂F₆ + F → •SiF₃ + SiF₄

Similarly, the thermal decomposition of 3,3,3-trifluoropropyltrifluorosilane is a complex process yielding numerous products, with a mechanism involving SiF₃ radicals. Ab initio molecular orbital studies have shown that for fluorinated monosilanes, decomposition pathways leading to the formation of silyl radicals are significant. Specifically, for SiF₄, the favored decomposition channel is the breaking of a single Si-F bond to form •SiF₃ and a fluorine atom. The decomposition of β-Trifluoroethylsilanes also proceeds via mechanisms involving SiF₃. conicet.gov.ar

Surface Reactions and Implications in Materials Processing

The interaction of trifluorosilyl radicals with surfaces is a cornerstone of semiconductor manufacturing, particularly in plasma etching processes used to fabricate microelectronic devices. mcgill.ca In fluorine-based plasma etching of silicon, SiF₃ is a significant species. mcgill.ca

Molecular dynamics simulations and experimental studies have shown that during the etching of a silicon surface with fluorine-containing plasmas, a reactive layer is formed. This layer is composed of various fluorosilyl species (SiFₓ, where x=1, 2, 3), with SiF₃ being a prominent component. soton.ac.uk The SiF₃ radical can be a primary etch product, especially under conditions of high-energy ion bombardment or intense laser irradiation.

An in-depth examination of the this compound (SiF3•), a highly reactive intermediate, reveals its significant role in a variety of chemical processes, particularly in materials science and synthetic chemistry. This article focuses exclusively on the reactivity and reaction mechanisms of this pivotal chemical entity.

Spectroscopic Characterization

A variety of spectroscopic techniques have been employed to characterize the trifluorosilyl radical, providing valuable insights into its electronic and vibrational properties.

Table 2: Spectroscopic Data for the this compound

| Spectroscopic Technique | Key Findings | References |

| Electron Paramagnetic Resonance (EPR) | Exhibits a large hyperfine splitting constant (498 G), indicative of a pyramidal structure. | thieme-connect.de |

| Infrared (IR) Spectroscopy | The infrared spectrum of the matrix-isolated radical has been obtained, allowing for the identification of its vibrational modes. | rsc.org |

| Photoelectron Spectroscopy | The electron affinity of SiF₃• has been determined through photodetachment studies. | nist.gov |

There have been several reports of emission from SiF₃• in the UV/visible region of the spectrum, although these have generally been broad and unstructured. bham.ac.uk

Computational and Theoretical Investigations of the Trifluorosilyl Radical

Density Functional Theory (DFT) Calculations for SiF₃ Radical Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying radical systems, including SiF₃, due to its balance of accuracy and computational cost. wikipedia.orgnih.gov DFT methods are used to investigate a wide range of properties, including molecular geometries, vibrational frequencies, and reaction energetics. researchgate.netmdpi.com For open-shell systems like the SiF₃ radical, various DFT functionals, such as hybrid functionals that incorporate a portion of exact Hartree-Fock exchange, have been shown to provide reliable results. uni-muenchen.de

DFT calculations have been successfully applied to predict the structure and properties of the SiF₃ radical. These studies often complement experimental findings and provide a deeper understanding of the electronic and geometric factors that govern its behavior. For example, DFT has been used to model the reaction of 3-Hydroxy-3-Methyl-2-Butanone with OH radicals, where the theoretical rate constants showed good agreement with experimental data. researchgate.net The choice of functional and basis set is crucial for obtaining accurate results in DFT calculations on radical species. researchgate.netmdpi.com

Molecular Dynamics Simulations of SiF₃ Radical Reactions and Surface Interactions

Molecular dynamics (MD) simulations have provided invaluable insights into the dynamic behavior of SiF₃ radicals, particularly their reactions and interactions with surfaces. arxiv.org These simulations model the atomic and molecular motions over time, offering a detailed picture of complex processes such as plasma etching of silicon. acs.orgresearchgate.net In the context of silicon etching, MD simulations have been used to investigate the bombardment of silicon surfaces with SiF₃ radicals, revealing mechanisms of deposition and etching at different incident energies. researchgate.net

For instance, simulations have shown that at low incident energies (e.g., 10 eV), SiF₃ radicals can lead to the deposition and saturation of fluorine and silicon on an amorphous silicon surface. researchgate.net At higher energies, a transition from deposition to etching is observed, with the formation of a SiₓFᵧ interfacial layer. researchgate.net MD simulations have also been employed to study the reactions of hyperthermal fluorine atoms with fluorosilyl adsorbates on silicon surfaces, where SiF₃ is observed as a reaction product at higher kinetic energies. acs.org These simulations are crucial for understanding and optimizing semiconductor manufacturing processes. Moreover, MD simulations have been used to study fluorine-silicon surface reactions during cryogenic etching, providing data on sticking probabilities, desorption rates, and sputter yields for species including the SiF₃ radical. uantwerpen.be

Prediction of SiF₃ Radical Molecular Geometry and Conformational Dynamics

Theoretical calculations have been pivotal in predicting the molecular geometry and conformational dynamics of the SiF₃ radical. Both ab initio and DFT methods have consistently shown that the SiF₃ radical adopts a non-planar, pyramidal (C₃ᵥ) geometry. wayne.educdnsciencepub.com This is in contrast to the planar structure of the isoelectronic BF₃ molecule. The pyramidal structure is a consequence of the stereochemically active singly occupied molecular orbital (SOMO) on the silicon atom.

A significant aspect of the conformational dynamics of the SiF₃ radical is its inversion, the process by which it converts between two equivalent pyramidal structures. Theoretical studies have investigated the mechanism of this inversion. cdnsciencepub.com For many silyl (B83357) radicals, inversion proceeds through a planar transition state (vertex inversion). cdnsciencepub.com However, for highly halogenated silyl radicals like SiF₃, an alternative "edge inversion" mechanism involving a T-shaped transition structure has been proposed and found to be energetically more favorable. cdnsciencepub.comcdnsciencepub.com The calculated barrier for this inversion process provides insight into the radical's flexibility and reactivity.

Table 1: Predicted Geometries of Silyl Radicals

| Radical | Method | Si-X Bond Length (Å) | X-Si-X Angle (°) | Inversion Barrier (kcal/mol) |

|---|---|---|---|---|

| SiH₃ | Ab initio | ~1.48 | ~97 | Low |

Note: The values presented are approximate and can vary depending on the level of theory and basis set used in the computational study.

Theoretical Modeling of SiF₃ Radical Reaction Kinetics and Energy Landscapes

Theoretical modeling has been essential for understanding the reaction kinetics and exploring the potential energy landscapes of reactions involving the SiF₃ radical. nih.govrsc.org These studies often employ high-level quantum chemical methods combined with statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate reaction rate constants. kaust.edu.sa For example, the thermal decomposition of fluorinated silanes, which can produce SiF₃ radicals, has been extensively studied theoretically. wayne.edu

Ab initio molecular orbital studies have been used to investigate the various decomposition pathways of molecules like SiF₄, comparing the energetics of forming SiF₃ + F versus SiF₂ + F₂. wayne.edu These calculations help to identify the most likely reaction channels under different conditions. The potential energy surfaces for these reactions are mapped out, identifying transition states and calculating activation barriers, which are crucial for predicting reaction rates. kaust.edu.sa Such theoretical models provide a detailed, molecular-level understanding of the factors controlling the reactivity of the SiF₃ radical.

Comparative Computational Analyses of SiF₃ Radicals with Other Silyl and Halogenated Radicals

Comparative computational analyses of the SiF₃ radical with other silyl and halogenated radicals have provided valuable insights into the effects of substituent electronegativity and size on radical structure, stability, and reactivity. cdnsciencepub.comrsc.org For instance, studies comparing the inversion mechanisms of a series of halogenated silyl radicals (SiHₓFᵧ, SiHₓClᵧ) have shown a shift from vertex inversion to the lower-energy edge inversion mechanism as the number of halogen substituents increases. cdnsciencepub.comcdnsciencepub.com

Another area of comparative study is the investigation of intermolecular interactions. The ability of the SiF₃ radical to participate in so-called R•-hole interactions has been compared with other radicals like •POF₂, •SO₂F, and •ClO₃. nih.govresearchgate.net These studies have shown that the strength of these interactions is influenced by the nature of the central atom and the substituents. nih.govresearchgate.net Such comparative analyses help to establish trends and develop a more general understanding of the chemical principles governing the behavior of these radical species.

Table 2: Comparison of Calculated Properties for Silyl and Halogenated Radicals

| Radical | Inversion Mechanism | Key Interaction Feature |

|---|---|---|

| SiH₃ | Vertex Inversion | --- |

| SiH₂F | Vertex Inversion | --- |

| SiF₃ | Edge Inversion | R•-hole interactions |

| SiCl₃ | Edge Inversion | --- |

| •POF₂ | --- | Stronger R•-hole interactions than SiF₃ |

Note: This table provides a qualitative comparison based on findings from various computational studies.

Quantum-Chemical Characterization of SiF₃ Radical Intermolecular Interactions (e.g., R•-hole interactions)

Recent quantum-chemical studies have focused on characterizing the nature of intermolecular interactions involving the SiF₃ radical. A key finding is the ability of SiF₃ to participate in "R•-hole" interactions. nih.govresearchgate.net An R•-hole is a region of positive electrostatic potential on the extension of the covalent bond to the radical center, opposite the singly occupied orbital. This positive region can interact favorably with Lewis bases.

Computational studies, often using methods like Møller-Plesset perturbation theory (MP2), have explored the strength and nature of these interactions. nih.gov For a series of radicals including SiF₃, •POF₂, •SO₂F, and •ClO₃, the strength of the R•-hole interaction was found to increase with the electronegativity of the central atom, following the order SiF₃ < •POF₂ < •SO₂F < •ClO₃. nih.govresearchgate.net Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) have been used to further characterize these interactions, revealing their closed-shell nature and the contributions of electrostatic and dispersion forces. nih.gov These findings are important for understanding the role of SiF₃ in condensed-phase chemistry and materials science.

Synthetic Applications and Transformative Roles of the Trifluorosilyl Radical in Chemical Synthesis

Synthesis of Fluorosilicon Compounds Mediated by SiF₃ Radicals

The trifluorosilyl radical is a pivotal intermediate in the synthesis of various fluorosilicon compounds, which are valued for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These compounds find applications as lubricants, sealants, and in the development of water-repellent materials.

The generation of •SiF₃ radicals, often within plasma environments containing silicon and fluorine sources (like SiF₄), allows for their subsequent reaction with other species. For instance, in the gas phase, •SiF₃ radicals can react with molecular fluorine to produce silicon tetrafluoride (SiF₄), a key precursor in the production of other silicon compounds. aip.org While the spectroscopy of SiF₃ was initially unknown, luminescence observed during silicon etching by fluorine atoms was attributed to the formation of excited-state SiF₃ radicals. aip.org

The synthesis of fluorosilicones, a major class of fluorosilicon compounds, can be achieved through various polymerization techniques. researchgate.net For example, vinyl end and pendant fluorosilicones are synthesized by the hydrolysis and polycondensation of chlorosilanes. researchgate.net While not always explicitly stated as being mediated by free •SiF₃ radicals, plasma polymerization processes used to create fluorosilicone films often involve a complex mixture of reactive species, where •SiF₃ is a likely participant in film formation and cross-linking. The direct synthesis of organosilicon compounds, historically achieved through the reaction of methyl chloride with a silicon-copper alloy, produces methylchlorosilanes which are precursors for silicones. wikipedia.orgmdpi.com Modern advancements seek chlorine-free routes, where radical-based mechanisms could offer new synthetic pathways. mdpi.com

Hydrosilylation, a common method for creating silicon-carbon bonds, can also proceed via radical mechanisms, particularly on silicon nanocrystal surfaces. nih.gov This suggests the potential for using •SiF₃ radical precursors to introduce trifluorosilyl groups onto organic scaffolds, thereby creating novel fluorosilated molecules.

SiF₃ Radical-Induced Modification of Polymer Surfaces

The modification of polymer surfaces is crucial for enhancing properties such as adhesion, wettability, and biocompatibility. Trifluorosilyl radicals, typically generated in a plasma environment, are effective agents for surface functionalization. Plasma treatments using fluorine-containing gases like CF₄ or SF₆ in the presence of a silicon source can produce •SiF₃ radicals that interact with the polymer surface.

This interaction can lead to several modifications:

Surface Etching: The radicals can ablate the polymer surface, increasing its roughness and altering its morphology.

Functionalization: •SiF₃ radicals can graft onto the polymer backbone, introducing trifluorosilyl groups. This dramatically changes the surface chemistry, often imparting hydrophobicity. The incorporation of fluorine-containing groups onto surfaces is a known strategy to create hydrophobic and oleophobic coatings. uah.edu

Cross-linking: The radicals can initiate cross-linking reactions between polymer chains at the surface, which can improve the material's mechanical properties and chemical resistance.

Radical polymerization is a versatile method for surface modification, allowing for the covalent bonding of polymer chains to a substrate without altering the bulk properties. cityu.edu.hk While techniques like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) are common, plasma-induced polymerization represents a powerful alternative where species like •SiF₃ can act as initiating or propagating species for the growth of thin fluoropolymer films on a substrate. cityu.edu.hk The stability of organic materials can be compromised by autoxidation, a free-radical chain reaction involving oxygen. whiterose.ac.uk Surface treatments that create a stable, fluorinated layer can enhance resistance to such degradation. whiterose.ac.uk

Table 1: Comparison of Surface Modification Techniques

| Technique | Description | Role of Radicals | Advantages |

| Plasma Treatment | A gas is energized to create a plasma containing ions, electrons, and radicals, which then interact with the surface. | Species like •SiF₃ directly react with the surface to etch or functionalize it. | Fast, effective for complex shapes, solvent-free. |

| Radical Polymerization (e.g., ATRP, RAFT) | Controlled methods to grow polymer chains from a surface-immobilized initiator. | The polymerization proceeds through controlled radical intermediates. | Precise control over polymer chain length and density. cityu.edu.hk |

| Photochemical Modification | UV light is used to generate radicals on the surface or from a precursor, which then initiate grafting or other reactions. | Radicals are generated in situ to initiate surface reactions. | Spatially controlled modification is possible. |

Role of SiF₃ Radicals in the Development of Advanced Materials

Trifluorosilyl radicals are crucial in the fabrication of advanced materials, particularly in the semiconductor industry. semiconductors.org Plasma etching, a fundamental process in microchip manufacturing, relies on the generation of reactive species to selectively remove material. inhancetechnologies.com

In the etching of silicon (Si) and silicon dioxide (SiO₂), fluorocarbon plasmas (e.g., from CF₄ or C₂F₆) are commonly used. Within the plasma, electron impact dissociation of the feed gas generates various radicals, including fluorine atoms (F•) and trifluoromethyl radicals (•CF₃). semiconductors.org When a silicon source is present, •SiF₃ radicals are readily formed. For example, fluorine atoms react with the silicon surface to form adsorbed layers of SiF, SiF₂, and SiF₃. mdpi.com The subsequent desorption of these species, or their reaction to form the volatile SiF₄, constitutes the etching process. The •SiF₃ radical is a key intermediate in this gasification of the silicon surface. aip.orgmdpi.com

Beyond etching, •SiF₃ radicals play a role in Chemical Vapor Deposition (CVD) processes. They can act as precursors for the deposition of silicon-containing thin films. By carefully controlling the plasma conditions, it is possible to deposit fluorinated amorphous silicon (a-Si:F) films, which have applications in solar cells and thin-film transistors. The incorporation of fluorine, mediated by species like •SiF₃, can passivate defects in the silicon network, improving the material's electronic properties.

The high reactivity of radicals allows for the production of high-quality, uniform oxide films even on three-dimensional structures, a process known as radical oxidation. skhynix.com This highlights the general utility of radical species in creating the precise, high-purity layers required for modern electronics.

Radical-Mediated Fluorination and Fluoroalkylation Reactions (General Context for Radical Chemistry)

To understand the specific applications of the •SiF₃ radical, it is helpful to consider the broader context of radical-mediated fluorination and fluoroalkylation. The introduction of fluorine atoms or fluoroalkyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The trifluoromethyl (•CF₃) group, in particular, is a common substituent in pharmaceuticals and agrochemicals, where it can enhance metabolic stability and binding affinity. beijingyuji.comrsc.org

The generation of fluoroalkyl radicals is a key step in these transformations. acs.orgconicet.gov.ar Methods to produce these radicals include:

Photoredox Catalysis: Visible light photocatalysis is an environmentally compatible method for generating radicals under mild conditions. nih.govnih.gov

Electrochemistry: Electrochemical methods can induce the formation of radicals through electron transfer processes. rsc.org

Thermal Initiation: Reagents like trifluoromethyl iodide (CF₃I) can be cleaved thermally or photochemically to produce •CF₃ radicals. beijingyuji.com

Once generated, these radicals can participate in a variety of reactions, such as addition to double bonds or aromatic substitution. acs.org A key distinction in reactivity exists between different fluorinated radicals. For instance, the •CF₃ radical is considered electrophilic, while the difluoromethyl radical (•CF₂H) is nucleophilic. nih.gov This difference dictates their reactivity towards electron-rich or electron-poor substrates. nih.gov The •SiF₃ radical, while less studied in this context than its carbon-based counterpart, is expected to exhibit its own unique reactivity patterns based on the electropositive nature of silicon. Silyl (B83357) radicals in general have been used to mediate a variety of organic transformations. researchgate.netresearchgate.net

SiF₃ Radical as a Key Intermediate in Complex Chemical Transformations

Free radicals are highly reactive species that often serve as transient intermediates in complex reaction mechanisms. youtube.comnih.govresearchgate.net The this compound is no exception and plays a crucial role in bridging different stages of a chemical transformation. Its detection and characterization can be challenging due to its fleeting nature, often requiring specialized techniques like trapping experiments. youtube.com

In plasma etching, the •SiF₃ radical is an intermediate in a cascade of reactions. Fluorine atoms abstract silicon from the surface, leading to surface-bound SiFₓ species. mdpi.com The release of •SiF₃ into the gas phase allows it to undergo further reactions, such as recombination to form Si₂F₆ or reaction with other plasma species, ultimately leading to the final, stable products. aip.org

In the synthesis of complex organic matter, radical species on siliceous surfaces, such as siloxyl radicals (Si-O•), are proposed to initiate polymerization of simple molecules like carbon monoxide (CO). researchgate.netnih.gov This suggests a model where a surface-bound silyl radical could initiate complex chain reactions. A •SiF₃ radical, either on a surface or in the gas phase, could similarly act as an initiator or a key component in a radical relay, where the radical character is passed from one molecule to another to facilitate a desired transformation. nih.govrsc.org

The study of such radical-mediated cascades is an active area of research. For example, radical addition followed by a Smiles rearrangement has been demonstrated with sulfur-based radicals, showcasing how a single radical initiation event can lead to significant molecular rearrangement and the formation of multiple new bonds in one cascade process. nih.gov Understanding the fundamental reactivity of the •SiF₃ radical is key to harnessing its potential in designing new, efficient synthetic methodologies for complex molecules and materials.

Q & A

Q. How is the trifluorosilyl radical synthesized and characterized in experimental settings?

Methodological Answer: The this compound (SiF₃•) is typically generated via γ-irradiation of silicon tetrafluoride (SiF₄) in inert matrices (e.g., SF₄ or crystalline SiF₄) at cryogenic temperatures (77 K to -175°C). Characterization employs electron spin resonance (ESR) spectroscopy to measure hyperfine interaction parameters. For example:

- In an SF₄ matrix at -175°C, the isotropic hyperfine parameter for fluorine is 136 G (382.8 MHz) .

- In irradiated SiF₄ crystals at 77 K, the isotropic hyperfine interaction is 134.1 G (375.7 MHz) .

Key steps include matrix preparation, irradiation to generate radicals, and spectral analysis to determine spin density distribution and s-character (e.g., 0.7% s-character at fluorine nuclei) .

Q. What spectroscopic techniques are most effective for identifying the this compound in gas-phase studies?

Methodological Answer: Microwave spectroscopy and gas-phase ESR are critical for studying SiF₃•. Microwave spectroscopy resolves rotational transitions and spin-rotation coupling, while gas-phase ESR provides hyperfine splitting data. For example:

- The gas-phase Fermi contact interaction constant (386.83 MHz) slightly exceeds matrix values due to reduced environmental interactions .

- Dipole-dipole interaction constants (e.g., Tee ≈ 0.5 × Tee of CF₃•) help distinguish SiF₃• from related radicals .

Advanced Research Questions

Q. How do matrix interactions influence the spectroscopic properties of SiF₃•, and how can these effects be quantified?

Methodological Answer: Matrix interactions (e.g., SF₄ vs. SiF₄) induce subtle shifts in hyperfine parameters due to polarization and steric effects. For example:

- Gas-phase hyperfine constants (386.83 MHz) are ~1% higher than matrix values (375.7–382.8 MHz) .

- Temperature-dependent studies (e.g., 77 K vs. -175°C) reveal lattice vibration impacts on spin density distribution. Researchers should replicate experiments across matrices and use density functional theory (DFT) to model environmental perturbations .

Q. What structural insights can be derived from the spin-rotation and hyperfine splitting patterns of SiF₃•?

Methodological Answer: Hyperfine splitting and spin-rotation coupling data reveal:

- Bonding geometry : Equivalent fluorine atoms in SiF₃• (observed in ESR spectra) confirm a trigonal planar structure .

- Electron distribution : The Fermi contact term (386.83 MHz) correlates with 0.7% s-character at fluorine, suggesting minimal π-backbonding .

- Spin dynamics : The reduced dipole-dipole constant (Tee) compared to CF₃• indicates weaker spin-orbit coupling in SiF₃• .

Q. How can discrepancies in hyperfine interaction data across studies be resolved?

Methodological Answer: Discrepancies often arise from:

- Matrix effects : Polarizable matrices like SF₄ may slightly compress radical geometry, altering hyperfine parameters .

- Temperature gradients : Thermal motion at higher temperatures (e.g., 77 K vs. -175°C) broadens spectral lines .

To resolve conflicts, standardize experimental conditions (matrix, temperature) and validate results with ab initio calculations. Cross-reference data with X-ray crystallography of analogous compounds (e.g., N-(trifluorosilyl)trimethylphosphinimine dimer, where Si–N bond lengths vary with coordination number) .

Methodological Recommendations

- Experimental Design : Use cryogenic matrices (SF₄ or SiF₄) and γ-irradiation for radical stabilization. Validate with DFT simulations .

- Data Interpretation : Cross-reference ESR hyperfine parameters with crystallographic data for analogous compounds to resolve structural ambiguities .

- Conflict Analysis : Systematically vary matrix type and temperature to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.